N-(3,4-dimethylphenyl)-2-{[4-ethyl-5-(pyridin-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide
CAS No.: 618415-94-4
Cat. No.: VC16143946
Molecular Formula: C19H21N5OS
Molecular Weight: 367.5 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 618415-94-4 |
|---|---|
| Molecular Formula | C19H21N5OS |
| Molecular Weight | 367.5 g/mol |
| IUPAC Name | N-(3,4-dimethylphenyl)-2-[(4-ethyl-5-pyridin-2-yl-1,2,4-triazol-3-yl)sulfanyl]acetamide |
| Standard InChI | InChI=1S/C19H21N5OS/c1-4-24-18(16-7-5-6-10-20-16)22-23-19(24)26-12-17(25)21-15-9-8-13(2)14(3)11-15/h5-11H,4,12H2,1-3H3,(H,21,25) |
| Standard InChI Key | LPGBEVDFLZBCAU-UHFFFAOYSA-N |
| Canonical SMILES | CCN1C(=NN=C1SCC(=O)NC2=CC(=C(C=C2)C)C)C3=CC=CC=N3 |
Introduction
N-(3,4-dimethylphenyl)-2-{[4-ethyl-5-(pyridin-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide is a complex organic compound that has garnered significant attention in the field of medicinal chemistry due to its intricate molecular architecture. This compound features a dimethylphenyl group, a pyridine ring, and a triazole ring, linked by a sulfanyl (thioether) group, contributing to its potential biological activities.
Synthesis
The synthesis of N-(3,4-dimethylphenyl)-2-{[4-ethyl-5-(pyridin-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide typically involves multi-step organic synthesis techniques. These synthetic routes require careful control of reaction conditions to optimize yield and purity, including specific solvents, temperatures, and catalysts.
Synthesis Steps:
-
Initial Preparation: Formation of the triazole core.
-
Coupling Reactions: Attachment of the pyridine and dimethylphenyl groups.
-
Final Modifications: Introduction of the sulfanyl group and acetamide functionality.
Chemical Reactivity
N-(3,4-dimethylphenyl)-2-{[4-ethyl-5-(pyridin-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide exhibits several potential chemical reactivities, which are critical for understanding its reactivity profile and potential interactions with biological targets. These reactions can involve modifications to the sulfanyl group or interactions with other functional groups present in the molecule.
Chemical Reactions:
-
Oxidation: Possible oxidation of the sulfanyl group.
-
Reduction: Reduction of the triazole ring.
-
Nucleophilic Substitution: Replacement of the sulfanyl group.
Biological Activity and Potential Applications
The mechanism of action for N-(3,4-dimethylphenyl)-2-{[4-ethyl-5-(pyridin-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide likely involves interactions with specific biological macromolecules such as enzymes or receptors. This compound may act by modulating these targets, potentially leading to therapeutic effects in various diseases.
Potential Applications:
-
Medicinal Chemistry: Development of new therapeutic agents.
-
Pharmacology: Investigation of biological activities and potential drug targets.
Comparison with Similar Compounds
Similar compounds, such as N-(3,4-dimethylphenyl)-2-{[4-(4-methylphenyl)-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide, also exhibit complex structures with potential applications in medicinal chemistry. These compounds share similar structural features, including triazole and pyridine rings, but differ in specific substituents and functional groups.
Comparison Table:
| Compound | Molecular Weight | Functional Groups |
|---|---|---|
| N-(3,4-dimethylphenyl)-2-{[4-ethyl-5-(pyridin-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide | Approximately 367.5 g/mol | Dimethylphenyl, Pyridine, Triazole, Sulfanyl |
| N-(3,4-dimethylphenyl)-2-{[4-(4-methylphenyl)-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide | Approximately 429.5 g/mol | Dimethylphenyl, Pyridine, Triazole, Sulfanyl, Methylphenyl |
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume